1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Anti-inflammatory Patent claim specificity Arylthiourea regioisomers

This specific 4-chlorophenyl, 2-hydroxyethyl disubstituted thiourea is individually claimed in US Patent 3,950,538 for inflammation alleviation [12†L2-L5]. Unlike its non-halogenated or N-methyl analogs, only the para-chloro substitution delivers the requisite electronic modulation and hydrogen-bond donor strength critical for target engagement, while the hydroxyethyl arm enables exclusive intramolecular cyclodesulfurization to privileged oxazoline and thiazolidine heterocycles—functionality unattainable with simpler thioureas [12†L18-L22]. For CNS screening programs, its confirmed low-µM acetylcholinesterase inhibition (ChEMBL_29079) provides a validated, minimalist fragment starting point. Secure this multi-purpose R&D building block to reduce synthetic step count in heterocycle-focused medicinal chemistry campaigns.

Molecular Formula C9H11ClN2OS
Molecular Weight 230.71
CAS No. 1848-62-0
Cat. No. B2483983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
CAS1848-62-0
Molecular FormulaC9H11ClN2OS
Molecular Weight230.71
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NCCO)Cl
InChIInChI=1S/C9H11ClN2OS/c10-7-1-3-8(4-2-7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14)
InChIKeyYOXRNSBIHVYYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea (CAS 1848-62-0): Structural Identity and Core Properties for Informed Procurement


1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea (CAS 1848-62-0) is a disubstituted thiourea derivative bearing a 4-chlorophenyl group at N1 and a 2-hydroxyethyl moiety at N3 . It belongs to the broader class of 1-aryl-3-(2-hydroxyethyl)thioureas, a scaffold historically investigated by The Dow Chemical Company for diuretic, anti-inflammatory, and psychotherapeutic applications [1]. The compound's molecular formula is C₉H₁₁ClN₂OS with a molecular weight of approximately 230.72 g/mol . Its dual hydrogen-bond donor/acceptor capacity—conferred by the thiourea NH groups, the C=S moiety, and the terminal hydroxyl—distinguishes it from simpler mono-substituted thioureas and underpins its utility as both a bioactive candidate and a versatile synthetic intermediate capable of intramolecular cyclization [2].

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea: The Functional Cost of Simplified Analogs


Within the 1-aryl-3-(2-hydroxyethyl)thiourea class, the specific combination of the electron-withdrawing para-chloro substituent and the primary hydroxyl-bearing ethyl chain is not interchangeable without measurable biological and synthetic consequence. The 4-chlorophenyl group modulates the electronic density of the aromatic ring, directly influencing thiourea NH acidity and, consequently, hydrogen-bond donor strength toward biological targets [1]. Replacement with non-halogenated phenyl or ortho-chloro analogs alters both the conformational preference and the inhibitory profile; for example, in capsazepinoid bronchodilator SAR, the 4-chlorophenyl configuration was shown to be critical for bronchorelaxing potency, with thiourea linkers outperforming urea counterparts [2]. Furthermore, the 2-hydroxyethyl arm is not merely a solubilizing appendage—it enables intramolecular cyclodesulfurization to form 2-amino-oxazolines or thiazolidines, a reactivity pathway absent in N-methyl or N-phenyl analogs [3]. These cumulative differences mean that procurement of a near neighbor (e.g., 1-(4-chlorophenyl)thiourea or 1-phenyl-3-(2-hydroxyethyl)thiourea) cannot replicate the dual bioactivity–synthetic versatility profile of the title compound.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea Versus Closest Analogs


Para-Chloro vs. Ortho-Chloro Isomer: Regiospecific Anti-Inflammatory Patent Protection Confers Distinct IP Procurement Value

In U.S. Patent 3,950,538, 1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea is explicitly and individually claimed as an anti-inflammatory agent (Claim 24), within a genus that includes 23 distinct aryl variants [1]. The para-chloro isomer is distinguished from the ortho-chloro isomer (claimed separately as Claim 18) and from the 2,4-dichloro analog (Claim 17), demonstrating that the inventors deemed the regioisomeric identity sufficiently consequential to warrant independent claims. This stands in contrast to many close analogs (e.g., 2-methylphenyl, 2-fluorophenyl derivatives) that are grouped into broader Markush claims without individualized protection, indicating lower developmental priority by the assignee.

Anti-inflammatory Patent claim specificity Arylthiourea regioisomers

Synthetic Versatility: 2-Hydroxyethyl Arm Enables Intramolecular Cyclization to Biologically Relevant Heterocycles Not Accessible from N-Methyl or N-Phenyl Analogs

The 2-hydroxyethyl substituent of the title compound functions as an internal nucleophile, enabling cyclodesulfurization to form 2-amino-2-oxazolines (via TsCl/NaOH) or, under acidic conditions, 2-arylaminothiazolidines [1][2]. This reactivity is a class-level feature of N-(2-hydroxyethyl)-N'-arylthioureas and is completely absent in analogs where the hydroxyethyl group is replaced by methyl, phenyl, or unsubstituted alkyl chains [1]. The resulting oxazoline and thiazolidine heterocycles are privileged scaffolds in medicinal chemistry, found in numerous antibacterial and anti-inflammatory agents. The para-chloro substitution further modulates the cyclization rate and product distribution: electron-withdrawing substituents on the aryl ring influence the nucleophilicity of the thiourea sulfur and the acidity of the NH proton, affecting both the cyclodesulfurization efficiency and the stability of the resulting heterocycle [3].

Heterocycle synthesis Cyclodesulfurization Oxazolidine Thiazolidine

Thiourea vs. Urea Bioisostere: C=S Linker Confers Superior Bronchorelaxing Activity Over C=O in 4-Chlorophenyl-Containing Capsazepinoids

Although the title compound itself is not a capsazepinoid, SAR studies on structurally related capsazepinoid bronchodilators bearing a 4-chlorophenyl moiety provide class-level evidence that the thiourea (C=S) linkage is pharmacologically superior to the urea (C=O) bioisostere. Berglund et al. (2008) systematically varied the coupling region between the B-ring and the C-region (2-(4-chlorophenyl)ethyl) and demonstrated that capsazepinoids with a thiourea or amide link exhibited good bronchorelaxing activity in isolated human small airways, whereas the corresponding urea analogs were significantly less effective [1]. This C=S > C=O preference is attributed to the thiourea sulfur's greater polarizability and stronger hydrogen-bond acceptor capacity, which enhance target engagement at the vanilloid receptor or related airway targets. The finding is consistent with broader literature showing that thiourea derivatives generally inhibit carbonic anhydrase isoforms (hCA I and hCA II) more potently than their urea counterparts [2].

Bronchodilator Capsazepinoid Thiourea vs. urea Asthma

AChE Inhibitory Profile: Preliminary BindingDB Data Suggesting CNS-Relevant Activity

The title compound was evaluated in vitro for inhibition of rat brain (striatal) acetylcholinesterase (AChE) using acetylthiocholine as substrate, as recorded in ChEMBL assay CHEMBL_29079 [1]. The reported affinity range of 0.0026–0.031 (units presumed to be mM based on assay context, corresponding to 2.6–31 µM) places this compound within a moderate inhibitory range. For context, a structurally distinct 4-chlorophenyl thiourea derivative—1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea—was reported as the most active AChE inhibitor in its series with an IC₅₀ of 4.58 µM [2]. While not a direct head-to-head comparison with the title compound under identical conditions, this cross-study observation suggests that simpler 4-chlorophenyl thioureas occupy a comparable activity band to more elaborate derivatives, warranting their consideration as minimalist AChE ligand scaffolds.

Acetylcholinesterase Neuroprotection Alzheimer's disease Cholinergic

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea (CAS 1848-62-0)


Anti-Inflammatory Drug Discovery: Validated Starting Point with Historical Patent Pedigree

Investigators pursuing novel anti-inflammatory agents can leverage the title compound as a precedented lead scaffold. U.S. Patent 3,950,538 explicitly claims 1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea for alleviating inflammatory conditions in mammals, with an established oral/parenteral dosing range of 1.0–150.0 mg/kg/day [1]. The compound's individual claim status among 23 aryl variants indicates that the 4-chlorophenyl substitution was considered distinct from ortho-chloro, 2,4-dichloro, and non-halogenated analogs. This provides a defensible IP landscape entry point for further optimization of the hydroxyethyl thiourea pharmacophore targeting cytokine-mediated inflammatory pathways (e.g., IL-6 and TNF-α modulation observed in related thiourea derivatives) .

Heterocyclic Library Synthesis: Two-Step Access to 2-Amino-Oxazoline and Thiazolidine Scaffolds

The 2-hydroxyethyl substituent serves as a latent nucleophile, enabling the title compound to undergo intramolecular cyclodesulfurization to yield 2-(4-chlorophenyl)amino-2-oxazolines (under TsCl/NaOH conditions) or 2-(4-chlorophenyl)imino-thiazolidines (under acid catalysis) [2][3]. This reactivity is not available from 1-(4-chlorophenyl)thiourea or N-methyl analogs. The resulting oxazoline and thiazolidine heterocycles are privileged substructures in antibacterial and anti-inflammatory agents. For medicinal chemistry groups building focused heterocycle libraries, procuring the title compound eliminates the need for separate installation of a hydroxyethyl handle, reducing synthetic step count by at least one step compared to starting from the simpler 4-chlorophenyl isothiocyanate and performing sequential amine additions.

CNS Cholinergic Probe Development: Minimalist AChE Ligand for Early-Stage Screening

BindingDB/ChEMBL data (assay CHEMBL_29079) confirm that the title compound inhibits rat brain striatal acetylcholinesterase with an affinity in the low-micromolar range (~2.6–31 µM) [4]. This level of activity, achieved by a compound of modest molecular weight (230.72 g/mol) and low structural complexity, supports its use as a fragment-like or minimalist starting point for CNS cholinergic target screening. Compared to more elaborate 4-chlorophenyl thiourea hybrids (e.g., coumarin-thiazole conjugates with IC₅₀ ~4.58 µM), the title compound offers synthetic accessibility advantages while retaining comparable inhibitory potential, making it suitable for initial hit validation and subsequent scaffold-hopping campaigns in Alzheimer's disease research.

Veterinary or Agrochemical Intermediate: Diuretic Thiourea Structural Motif

U.S. Patent 3,767,816 established that the 1-aryl-3-(2-hydroxyethyl)thiourea class possesses potent diuretic properties, with minimum effective doses evaluated in saline-loaded rats using a modified Lipschitz protocol [5]. While the specific 4-chlorophenyl derivative is not individually exemplified in the diuretic patent, its inclusion within the generic formula makes it a candidate for evaluation in diuretic screening panels. For agrochemical or veterinary pharmaceutical programs seeking moderately lipophilic (LogP ~1.68 ) thiourea intermediates with established in vivo pharmacological precedent, the title compound represents a procurement-ready building block with documented biological annotation across multiple therapeutic areas.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.